N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine typically involves the reductive amination of 1-(trifluoromethyl)piperidin-2-one with benzylamine. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:
Reductive Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, acetone, room temperature
Reduction: LiAlH4, NaBH4, THF, reflux
Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH), solvent (e.g., dichloromethane), room temperature
Major Products
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted benzylamine derivatives
Scientific Research Applications
N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties due to the presence of the trifluoromethyl group.
Biological Studies: The compound is studied for its biological activity, including its effects on enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(1-methylpiperidin-2-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-benzyl-1-(1-ethylpiperidin-2-yl)methanamine: Similar structure but with an ethyl group instead of a trifluoromethyl group.
N-benzyl-1-(1-(difluoromethyl)piperidin-2-yl)methanamine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-benzyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H19F3N2 |
---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
N-benzyl-1-[1-(trifluoromethyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)19-9-5-4-8-13(19)11-18-10-12-6-2-1-3-7-12/h1-3,6-7,13,18H,4-5,8-11H2 |
InChI Key |
BIHAAADRVNFHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CNCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.